molecular formula C14H17ClN4O2 B12732444 1-Pyrrolidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- CAS No. 86873-13-4

1-Pyrrolidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)-

Cat. No.: B12732444
CAS No.: 86873-13-4
M. Wt: 308.76 g/mol
InChI Key: RNXGFPSEWCAYFR-UHFFFAOYSA-N
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Description

1-Pyrrolidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- is a complex organic compound with a unique structure that combines a pyrrolidine ring and an indolinylidene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- typically involves the condensation of 1-Pyrrolidineacetic acid with (2-oxo-3-indolinylidene)hydrazide under acidic conditions to form the hydrochloride salt. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine and indolinylidene derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

1-Pyrrolidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Pyrrolidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- involves its interaction with specific molecular targets and pathways. The indolinylidene moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or the replication of viruses .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: Another pyrrolidine derivative with different biological activities.

    Benzo[4,5]imidazo[1,2-a]pyridine: A compound with a similar indole structure but different pharmacological properties.

    (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)ethanenitrile: A thiazolidine derivative with comparable chemical reactivity.

Uniqueness

1-Pyrrolidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- is unique due to its combination of a pyrrolidine ring and an indolinylidene moiety, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

86873-13-4

Molecular Formula

C14H17ClN4O2

Molecular Weight

308.76 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-pyrrolidin-1-ylacetamide;hydrochloride

InChI

InChI=1S/C14H16N4O2.ClH/c19-12(9-18-7-3-4-8-18)16-17-13-10-5-1-2-6-11(10)15-14(13)20;/h1-2,5-6,15,20H,3-4,7-9H2;1H

InChI Key

RNXGFPSEWCAYFR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(=O)N=NC2=C(NC3=CC=CC=C32)O.Cl

Origin of Product

United States

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